molecular formula C17H19N3O2S B2376895 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-95-4

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2376895
CAS RN: 868978-95-4
M. Wt: 329.42
InChI Key: VOSMLAVTRLGZMJ-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The structure of 2-methylimidazo[1,2-a]pyridine and its halogenated derivatives has been confirmed by X-ray structural analysis . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine derivatives can vary. For example, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .

Scientific Research Applications

Medicinal Chemistry:

Imidazo[1,2-a]pyridines have piqued the interest of medicinal chemists because of their promising bioactivity. These compounds exhibit various properties, including:

Commercialized Drugs:

Several synthetic drugs containing the imidazo[1,2-a]pyridine unit have made it to the market:

Fluorescent Probes:

Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .

Material Science:

Beyond medicinal applications, imidazo[1,2-a]pyridines find utility in material science due to their structural characteristics .

Environmental Considerations:

The development of solvent- and catalyst-free synthetic methods, such as microwave-assisted reactions, addresses environmental concerns by minimizing waste and energy consumption .

Future Directions

The future directions for research on “3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” and related compounds could involve further exploration of their biological activity and potential applications in medicine and other fields. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could also be a focus .

properties

IUPAC Name

3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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